molecular formula C14H11F3N2O3 B1393058 Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate CAS No. 1259324-17-8

Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate

Cat. No. B1393058
CAS RN: 1259324-17-8
M. Wt: 312.24 g/mol
InChI Key: AFUACGDZXFLNCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of certain reagents in CHCl3, to which propargyl bromide was added at room temperature and heated to reflux for 5 hours under an N2 atmosphere .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-Ray diffraction analysis . This technique provides detailed information about the atomic and molecular structure of a compound, allowing for the determination of bond lengths, bond angles, and details about the chemical groups present .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the use of various reagents and solvents, and often require specific conditions such as a certain temperature or atmosphere .


Physical And Chemical Properties Analysis

Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate is a white crystalline solid. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .

Scientific Research Applications

C14H11F3N2O3 C_{14}H_{11}F_{3}N_{2}O_{3} C14​H11​F3​N2​O3​

and a molecular weight of 312.24 g/mol, is a member of the benzoate ester family and is recognized for its trifluoromethyl group.

Pharmaceutical Development

The trifluoromethyl group in compounds like Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate is often associated with a range of pharmacological activities. This group has been found in many FDA-approved drugs over the past 20 years, indicating its significance in drug design and development . The presence of this group can enhance the biological activity and metabolic stability of pharmaceuticals.

Mechanism of Action

While the exact mechanism of action of Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate is not specified in the search results, similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results, with some exhibiting significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions of research on Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, these compounds could potentially be developed as therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-2-21-12(20)9-3-5-10(6-4-9)22-13-18-8-7-11(19-13)14(15,16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUACGDZXFLNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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